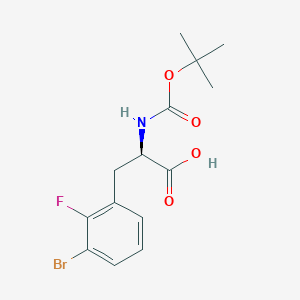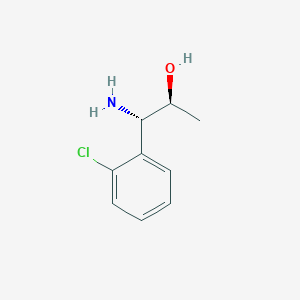
Tert-butyl (R)-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is a complex organic compound with a piperazine core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate typically involves multiple steps, including the formation of the piperazine ring and subsequent functionalization. Common synthetic routes may involve:
Formation of the Piperazine Ring: This can be achieved through cyclization reactions involving appropriate diamines and dihaloalkanes.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
化学反应分析
Types of Reactions
Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.
Substitution: Nucleophilic or electrophilic substitution reactions can be used to replace specific atoms or groups within the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
科学研究应用
Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.
Organic Synthesis: This compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The exact pathways involved would require detailed biochemical studies to elucidate.
相似化合物的比较
Similar Compounds
- Tert-butyl 4-(3-methoxy-4-nitrophenyl)piperazine-1-carboxylate
- Tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indazole-1-carboxylate
- Tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate
Uniqueness
Tert-butyl ®-2-ethyl-4-(3-methoxy-4-(methoxycarbonyl)phenyl)piperazine-1-carboxylate is unique due to its specific substituents and stereochemistry, which can impart distinct chemical and biological properties compared to similar compounds. This uniqueness makes it valuable for specific applications where these properties are desired.
属性
分子式 |
C20H30N2O5 |
|---|---|
分子量 |
378.5 g/mol |
IUPAC 名称 |
tert-butyl (2R)-2-ethyl-4-(3-methoxy-4-methoxycarbonylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C20H30N2O5/c1-7-14-13-21(10-11-22(14)19(24)27-20(2,3)4)15-8-9-16(18(23)26-6)17(12-15)25-5/h8-9,12,14H,7,10-11,13H2,1-6H3/t14-/m1/s1 |
InChI 键 |
ZVAFTHIODAINSR-CQSZACIVSA-N |
手性 SMILES |
CC[C@@H]1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
规范 SMILES |
CCC1CN(CCN1C(=O)OC(C)(C)C)C2=CC(=C(C=C2)C(=O)OC)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



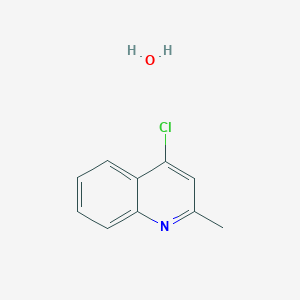
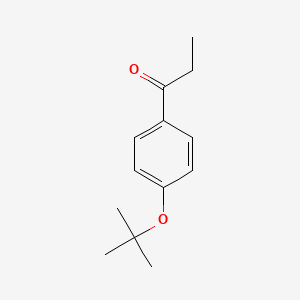
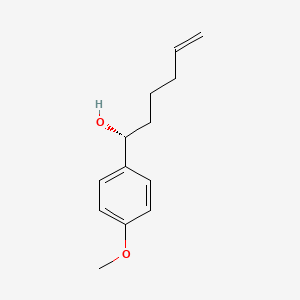


![2-[(1R,2S)-1-Amino-2-hydroxypropyl]-4-chlorophenol](/img/structure/B13043872.png)
![2-Amino-[1,3]oxazolo[4,5-G]quinazolin-8-OL](/img/structure/B13043874.png)
![Methyl 1-(5-iodothieno[3,2-B]thiophen-2-YL)cyclopropane-1-carboxylate](/img/structure/B13043880.png)

![(1R)-1-[2-(Trifluoromethyl)phenyl]ethane-1,2-diamine](/img/structure/B13043892.png)
